molecular formula C5H5BrMgS B12550548 5-Methyl-2-thienylmagnesium bromide

5-Methyl-2-thienylmagnesium bromide

Cat. No.: B12550548
M. Wt: 201.37 g/mol
InChI Key: KGUROPHQOXBJFS-UHFFFAOYSA-M
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Description

5-Methyl-2-thienylmagnesium bromide is a Grignard reagent, which is a type of organomagnesium compound widely used in organic synthesis. It is characterized by the presence of a magnesium atom bonded to a bromine atom and a 5-methyl-2-thienyl group. This compound is typically used in various chemical reactions to form carbon-carbon bonds, making it a valuable tool in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methyl-2-thienylmagnesium bromide is synthesized through the reaction of 5-methyl-2-thiophene with magnesium in the presence of anhydrous ether or tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen in the air. The general reaction is as follows:

5-Methyl-2-thiophene+Mg+Br25-Methyl-2-thienylmagnesium bromide\text{5-Methyl-2-thiophene} + \text{Mg} + \text{Br}_2 \rightarrow \text{this compound} 5-Methyl-2-thiophene+Mg+Br2​→5-Methyl-2-thienylmagnesium bromide

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reagents are added in a controlled manner to ensure the complete reaction and high yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-thienylmagnesium bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Methyl-2-thienylmagnesium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-2-thienylmagnesium bromide involves the formation of a highly reactive nucleophilic species. The magnesium atom in the compound coordinates with the bromine atom, creating a partial positive charge on the magnesium and a partial negative charge on the carbon atom of the 5-methyl-2-thienyl group. This nucleophilic carbon can then attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-thienylmagnesium bromide is unique due to the presence of the methyl group at the 5-position, which can influence the reactivity and selectivity of the compound in various chemical reactions. This structural difference can lead to variations in the products formed and the efficiency of the reactions compared to other similar compounds .

Properties

IUPAC Name

magnesium;5-methyl-2H-thiophen-2-ide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5S.BrH.Mg/c1-5-3-2-4-6-5;;/h2-3H,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGUROPHQOXBJFS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=[C-]S1.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrMgS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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